

Propargyl iodide molecular formula and weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl iodide*

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An In-depth Technical Guide to **Propargyl iodide**

Abstract

Propargyl iodide (3-iodo-1-propyne) is a highly versatile organoiodine compound that serves as a critical building block in modern organic synthesis. Characterized by the presence of both a terminal alkyne and a reactive iodide, this molecule offers a dual functionality that is exploited in a wide array of chemical transformations. Its utility spans the synthesis of complex pharmaceuticals, the development of functionalized polymers, and mechanistic studies in chemical research. This guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, key reactions, and applications of **propargyl iodide** for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identifiers

Propargyl iodide is a colorless liquid at room temperature, soluble in common organic solvents but insoluble in water.^[1] Its high reactivity is attributed to the electron-withdrawing nature of the alkyne and the excellent leaving group ability of the iodide atom.^[1] All essential quantitative data are summarized in Table 1.

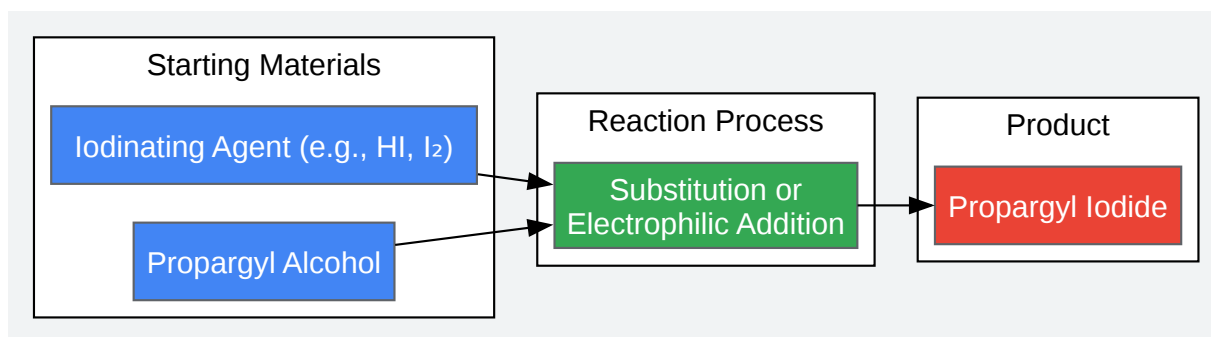
Table 1: Key Physicochemical Properties and Identifiers of **Propargyl iodide**

Property	Value	Reference
IUPAC Name	3-iodoprop-1-yne	[2][3]
Synonyms	1-Iodo-2-propyne, 3-Iodopropyne	[4]
CAS Number	659-86-9	[2][4]
Molecular Formula	C ₃ H ₃ I	[2][3][5]
Molecular Weight	165.96 g/mol	[2][3][5]
Appearance	Colorless liquid	[4]
Boiling Point	~115.98 °C (estimate)	[4]
Density	~2.058 g/cm ³ (estimate)	[4]
Flash Point	45.3 °C	[4]
Canonical SMILES	C#CCI	[2]
InChI Key	WGCICQJXVYFFCA-UHFFFAOYSA-N	[2]

Synthesis of Propargyl Iodide

Propargyl iodide can be synthesized through several established methods. Common approaches include the electrophilic iodination of propyne, the reaction of propargyl alcohol with hydroiodic acid, or the Finkelstein-type reaction of propargyl bromide with an iodide salt.[2][4]

Logical Workflow for Synthesis



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Caption: General workflow for the synthesis of **propargyl iodide**.

Experimental Protocol: Synthesis from Propargyl Carbamate

This protocol is adapted from a patented procedure for the iodination of propargyl compounds. [6] It involves the in-situ generation of an iodinating agent using iodine and chlorine gas in a basic medium.

Materials:

- Propargyl butylcarbamate (19.0 g, 0.122 mol)
- Sodium hydroxide (NaOH) (10.1 g, 0.244 mol)
- Iodine (I₂) (15.5 g, 0.061 mol)
- Chlorine (Cl₂) gas (5.6 g, 0.079 mol)
- Methanol (48 g)
- Water (50 g initially, 105 g for quenching)
- Reaction vessel with cooling capabilities and gas inlet

Procedure:

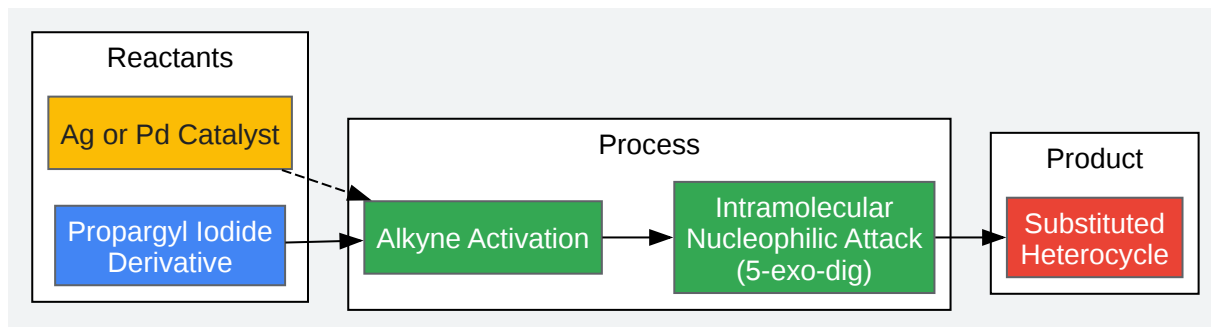
- In a suitable reaction vessel cooled to 8 °C, prepare a solution of sodium hydroxide in methanol and water.
- To this cooled solution, add the propargyl butylcarbamate.
- Add the iodine in portions, ensuring the temperature of the reaction mixture is maintained at or below 8 °C.
- Slowly bubble chlorine gas into the reaction mixture. The rate of addition should be controlled to keep the temperature below 8 °C.
- After the complete addition of chlorine, continue stirring the mixture at 8 °C for an additional hour.
- Quench the reaction by adding 105 g of water. A solid precipitate should form.
- Isolate the precipitated solid product (iodopropargyl butylcarbamate) by filtration.
- Wash the isolated solid with water and dry it under a vacuum. The resulting iodopropargyl compound can be further processed to yield **propargyl iodide** if necessary.

Chemical Reactivity and Key Reactions

Propargyl iodide's reactivity is dominated by the chemistry of its two functional groups. It readily participates in nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and cyclization events.^{[2][4]}

Iodocyclization Reactions

A significant application of **propargyl iodide** and its derivatives is in iodocyclization, a powerful method for constructing heterocyclic frameworks.^{[2][7]} In these reactions, the iodine atom acts as an electrophile to activate the alkyne, which is then attacked by an intramolecular nucleophile to form a cyclic product.



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Caption: Pathway for heterocycle synthesis via iodocyclization.

Experimental Protocol: Silver-Catalyzed Oxazoline Synthesis

This protocol describes a representative cyclization reaction where a **propargyl iodide** intermediate is used to synthesize oxazoline derivatives.^[2]

Materials:

- Propargylic amide substrate
- Silver catalyst (e.g., Ag_2CO_3 , AgOTf)
- Anhydrous solvent (e.g., Dichloromethane, Toluene)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve the propargylic amide substrate in the anhydrous solvent.
- Add the silver catalyst (typically 5-10 mol%) to the solution.

- If the substrate is not already the **propargyl iodide**, the iodide source would be introduced at this stage. (Note: The reference describes the cyclization of intermediates that contain the **propargyl iodide** moiety).
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired oxazoline derivative.

Applications in Research and Drug Development

Propargyl iodide is a valuable tool for synthetic chemists, enabling the construction of complex molecular architectures.[\[2\]](#)

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-cancer and antiviral agents.[\[8\]](#) The propargyl group is often incorporated into molecules to enhance bioactivity or to serve as a handle for further functionalization via "click chemistry".[\[9\]](#)
- **Agrochemicals:** It is used in the development of potent herbicides, fungicides, and pesticides.[\[4\]](#)
- **Material Science:** The reactivity of **propargyl iodide** allows for its use in creating functionalized polymers and high-performance resins.[\[2\]](#)[\[8\]](#)
- **Mechanistic Studies:** Due to its ability to generate reactive propargyl radicals, it is frequently employed in studies of reaction mechanisms, particularly in combustion chemistry.[\[2\]](#)

Safety and Handling

Propargyl iodide is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions. It is flammable and can explode when heated.[\[1\]](#) Upon decomposition, it can emit toxic iodide fumes.[\[1\]](#)

Table 2: Safety and Handling Information

Aspect	Recommendation	Reference
Personal Protective Equipment (PPE)	Wear safety goggles, flame-resistant gloves, and impervious clothing.	[10]
Engineering Controls	Use in a well-ventilated area, preferably in a chemical fume hood.	[10][11]
Handling	Avoid contact with skin and eyes. Avoid inhalation of vapor. Keep away from heat and ignition sources.	[11]
First Aid (Inhalation)	Move victim to fresh air. If breathing is difficult, administer oxygen.	[10]
First Aid (Skin Contact)	Immediately remove contaminated clothing and wash skin with soap and water.	[10]
First Aid (Eye Contact)	Rinse cautiously with water for at least 15 minutes.	[10][11]
Storage	Keep container tightly closed in a dry, well-ventilated, and refrigerated place. Protect from light.	[12]

This technical guide provides a foundational understanding of **propargyl iodide**, highlighting its synthesis, reactivity, and critical role in advancing chemical and pharmaceutical sciences. Researchers are encouraged to consult the cited literature and relevant Safety Data Sheets (SDS) for more detailed information before use.

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- To cite this document: BenchChem. [Propargyl iodide molecular formula and weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14754630#propargyl-iodide-molecular-formula-and-weight]

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